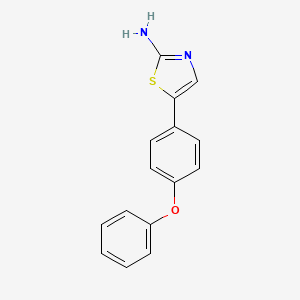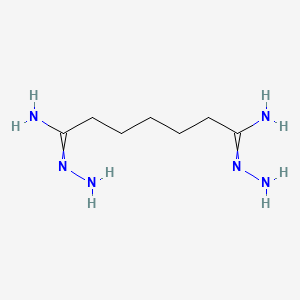
1-N',7-N'-diaminoheptanediimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-BIS(IMINO-HYDRAZINO-METHYL)PENTANE is a chemical compound with the molecular formula C7H18N6 and a molecular weight of 186.26 g/mol . This compound is known for its unique structure, which includes two imino-hydrazino groups attached to a pentane backbone. It is primarily used in research and experimental applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-BIS(IMINO-HYDRAZINO-METHYL)PENTANE typically involves the reaction of pentane-1,5-dialdehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at room temperature to ensure the stability of the intermediate products .
Industrial Production Methods
The production process involves standard organic synthesis techniques, including purification through recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-BIS(IMINO-HYDRAZINO-METHYL)PENTANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The imino-hydrazino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 1,5-BIS(IMINO-HYDRAZINO-METHYL)PENTANE include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various hydrazine derivatives, substituted pentanes, and oxidized compounds .
Applications De Recherche Scientifique
1,5-BIS(IMINO-HYDRAZINO-METHYL)PENTANE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,5-BIS(IMINO-HYDRAZINO-METHYL)PENTANE involves its interaction with molecular targets through its imino-hydrazino groups. These groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modify the structure and function of target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,5-BIS(IMINO-HYDRAZINO-METHYL)PENTANE include:
- 1,4-BIS(IMINO-HYDRAZINO-METHYL)BUTANE
- 1,3-BIS(IMINO-HYDRAZINO-METHYL)PROPANE
- 1,6-BIS(IMINO-HYDRAZINO-METHYL)HEXANE
Uniqueness
1,5-BIS(IMINO-HYDRAZINO-METHYL)PENTANE is unique due to its specific pentane backbone and the positioning of its imino-hydrazino groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized research applications .
Propriétés
Numéro CAS |
7707-21-3 |
|---|---|
Formule moléculaire |
C7H18N6 |
Poids moléculaire |
186.26 g/mol |
Nom IUPAC |
1-N',7-N'-diaminoheptanediimidamide |
InChI |
InChI=1S/C7H18N6/c8-6(12-10)4-2-1-3-5-7(9)13-11/h1-5,10-11H2,(H2,8,12)(H2,9,13) |
Clé InChI |
SSGMUQSPDITXAD-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=NN)N)CCC(=NN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate](/img/structure/B14760152.png)
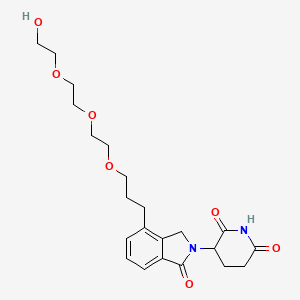
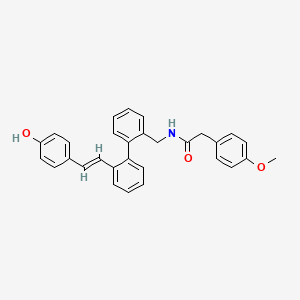
![(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal](/img/structure/B14760170.png)
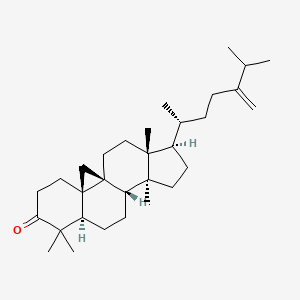
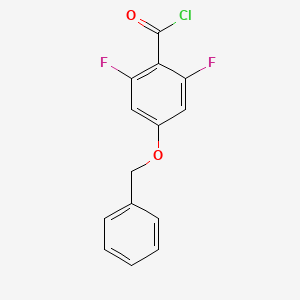
![(1S,2E,16Z,23R)-22-oxa-5,10,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione;hydrochloride](/img/structure/B14760189.png)


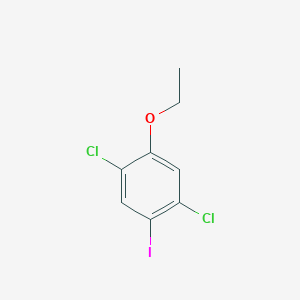
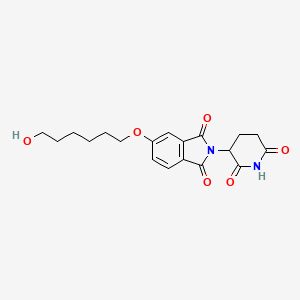
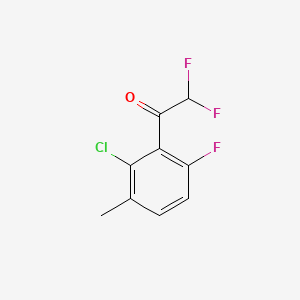
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14760215.png)
